molecular formula C42H84N6O20 B13704998 Azido-PEG20-Azide

Azido-PEG20-Azide

Cat. No.: B13704998
M. Wt: 993.1 g/mol
InChI Key: JPXMBRZJDXMIAN-UHFFFAOYSA-N
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Description

Azido-PEG20-Azide is a long chain, monodisperse polyethylene glycol linker consisting of two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups are reactive with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG20-Azide can be synthesized using various methods. One common method involves the Grignard reaction, where organomagnesium intermediates having a protected azido group are prepared. This method involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine and following iodine-magnesium exchange . The preparation of organomagnesium intermediates allows for the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction or other efficient synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG20-Azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions, such as the S_N2 reaction.

    Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents like lithium aluminium hydride or catalytic hydrogenation.

    Click Chemistry: The azide groups react with alkynes in a copper-catalyzed reaction to form stable triazole linkages.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminium hydride or palladium on carbon with hydrogen gas.

    Click Chemistry: Copper(I) catalysts with terminal alkynes.

Major Products Formed

    Substitution Reactions: Alkyl azides.

    Reduction Reactions: Primary amines.

    Click Chemistry: Triazole linkages.

Scientific Research Applications

Azido-PEG20-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in Click Chemistry to create stable triazole linkages

    Biology: Employed in bioconjugation and labeling of biomolecules.

    Medicine: Utilized in drug delivery systems and the development of pharmaceuticals

    Industry: Applied in the synthesis of polymers and materials science

Mechanism of Action

The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .

Comparison with Similar Compounds

Azido-PEG20-Azide is unique due to its long chain, monodisperse polyethylene glycol linker and the presence of two azide groups. Similar compounds include:

    Azido-PEG12-Azide: A shorter chain polyethylene glycol linker with two azide groups.

    Azido-PEG24-Azide: A longer chain polyethylene glycol linker with two azide groups.

    Azido-PEG36-Azide: An even longer chain polyethylene glycol linker with two azide groups.

This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C42H84N6O20

Molecular Weight

993.1 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2

InChI Key

JPXMBRZJDXMIAN-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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